molecular formula C12H21NO2 B12542291 5-Dodecyne, 12-nitro- CAS No. 142810-84-2

5-Dodecyne, 12-nitro-

Cat. No.: B12542291
CAS No.: 142810-84-2
M. Wt: 211.30 g/mol
InChI Key: LSYZDDHKXSPUNS-UHFFFAOYSA-N
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Description

5-Dodecyne, 12-nitro-: is an organic compound with the molecular formula C12H21NO2 It is a derivative of 5-Dodecyne, characterized by the presence of a nitro group at the 12th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecyne, 12-nitro- typically involves the nitration of 5-Dodecyne. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of 5-Dodecyne, 12-nitro- may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Dodecyne, 12-nitro- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group in 5-Dodecyne, 12-nitro- can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of 5-Dodecyne, 12-nitro-.

    Reduction: 5-Dodecyne, 12-amino-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Dodecyne, 12-nitro- is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

Biology: The compound’s nitro group can be utilized in biological studies to investigate the effects of nitro-containing compounds on biological systems.

Medicine: Research into the potential therapeutic applications of 5-Dodecyne, 12-nitro- is ongoing, particularly in the development of new drugs and treatments.

Industry: In the industrial sector, 5-Dodecyne, 12-nitro- can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Dodecyne, 12-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules and pathways. These interactions can result in changes in cellular processes and functions, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

    5-Dodecyne: The parent compound without the nitro group.

    1-Chloro-5-dodecyne: A derivative with a chloro group instead of a nitro group.

    5-Dodecyne, 12-amino-: The reduced form of 5-Dodecyne, 12-nitro- with an amino group.

Uniqueness: 5-Dodecyne, 12-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The nitro group allows for specific interactions and transformations that are not possible with other functional groups, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

142810-84-2

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

12-nitrododec-5-yne

InChI

InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-4,7-12H2,1H3

InChI Key

LSYZDDHKXSPUNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCC[N+](=O)[O-]

Origin of Product

United States

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